![molecular formula C11H10BrN3O2S2 B2670886 3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097898-22-9](/img/structure/B2670886.png)
3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C11H10BrN3O2S2 and its molecular weight is 360.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its broad spectrum of biological activities. The presence of the bromine atom in the thiophene moiety enhances its reactivity and biological potential.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity : The compound exhibits potent anticancer properties against various human cancer cell lines, including:
- Hepatocellular carcinoma (HEPG-2)
- Human lung carcinoma (A549)
- Human breast carcinoma (MCF-7) .
- Antimicrobial and Antifungal Properties : Preliminary studies suggest that this compound may also possess antimicrobial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .
The mechanisms through which this compound exerts its effects are multifaceted:
- Target Interaction : The compound primarily targets multiple cancer cell lines by interacting with key amino acid residues through hydrophobic interactions and bonding .
- Induction of Apoptosis : The primary result of the compound's action in tumor cells is the induction of apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells .
- Biochemical Pathways : It disrupts processes related to DNA replication, thereby inhibiting cancer cell proliferation .
Pharmacokinetics
Despite its promising biological activity, the pharmacokinetic profile of this compound presents challenges:
- Solubility Issues : The compound has low water solubility, which adversely affects its circulation time and bioavailability .
- Metabolic Pathways : The metabolic pathways involving this compound are not well characterized, indicating a need for further research to understand its pharmacodynamics fully .
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxic effects. At concentrations of 50 µM, the compound induced approximately 70% apoptosis in HEPG-2 cells after 48 hours of exposure .
Case Study 2: Antimicrobial Activity
In another study evaluating antimicrobial properties, the compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans at concentrations as low as 25 µM. This suggests potential applications in treating bacterial and fungal infections .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
3-Bromo-1,2,4-thiadiazole | Thiadiazole derivative | Anticancer, antimicrobial |
1,2,5-Thiadiazole | Thiadiazole | Limited anticancer activity |
1,3,4-Thiadiazole | Thiadiazole | Antimicrobial but less potent than the target compound |
The comparison highlights that this compound demonstrates superior biological activity compared to other thiadiazole derivatives due to its unique structural features.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. Thiadiazoles have been synthesized and evaluated for their effectiveness against various bacterial strains. For instance, studies have shown that thiosemicarbazone complexes derived from thiadiazoles demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria . The incorporation of the bromothiophene moiety may enhance this activity due to its electron-withdrawing effects.
Anticancer Potential
Numerous studies have explored the anticancer potential of thiadiazole derivatives. For example, thiosemicarbazone complexes have been investigated for their ability to induce apoptosis in cancer cell lines. These complexes showed cytotoxic effects against leukemia cells, suggesting that the incorporation of the thiadiazole ring could enhance the therapeutic efficacy of anticancer agents . The specific structure of 3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole may contribute to selective targeting of cancer cells while minimizing damage to healthy tissues.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazones. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Anticancer Activity Evaluation
In a recent study evaluating various thiadiazole derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity compared to controls. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of several thiadiazole derivatives against common pathogens. This compound showed promising results with an MIC (minimum inhibitory concentration) lower than traditional antibiotics against certain strains of bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S2/c12-7-3-9(18-6-7)11(16)15-2-1-8(5-15)17-10-4-13-19-14-10/h3-4,6,8H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKZFAIOKLIXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.